BMS-344577 is a synthetic compound primarily developed as a potent inhibitor of factor Xa, an essential enzyme in the blood coagulation cascade. This compound belongs to the class of aroylguanidine derivatives, which have been investigated for their potential therapeutic applications in managing thrombotic diseases. The development of BMS-344577 reflects a growing interest in designing selective anticoagulants that can effectively reduce the risk of thromboembolic events without the complications associated with traditional anticoagulants.
BMS-344577 was first reported in scientific literature as part of research aimed at discovering new factor Xa inhibitors. It is classified as an N,N′-disubstituted aroylguanidine derivative, which highlights its structural characteristics and functional properties. The compound has been evaluated for its pharmacological efficacy and safety profile, making it a candidate for further clinical development in the field of cardiovascular medicine .
The synthesis of BMS-344577 involves several key steps that utilize aroylguanidine derivatives. The process typically includes:
BMS-344577 has a complex molecular structure characterized by:
The three-dimensional structure of BMS-344577 allows for effective interaction with factor Xa, inhibiting its enzymatic activity and subsequently influencing the coagulation process .
BMS-344577 participates in various chemical reactions during its synthesis, including:
The efficiency and yield of these reactions are critical for producing BMS-344577 in sufficient quantities for further testing and application .
BMS-344577 exerts its anticoagulant effects primarily through the inhibition of factor Xa. The mechanism involves:
BMS-344577 has been primarily studied for its potential applications in:
The development of Factor Xa (FXa) inhibitors represents a pivotal advancement in anticoagulant therapy, addressing critical limitations of traditional agents. Heparin, discovered in 1916, and warfarin (approved in 1954) established foundational anticoagulation but possessed significant drawbacks, including narrow therapeutic windows, requirement for frequent monitoring, and high bleeding risks [6]. The 1980s saw the emergence of low molecular weight heparins (LMWHs), which improved predictability but remained confined to parenteral administration [6]. This underscored the need for orally bioavailable, predictable anticoagulants without routine monitoring.
Factor Xa emerged as an optimal target due to its central role in the coagulation cascade, where a single FXa molecule catalyzes the generation of over 1,000 thrombin molecules [9]. Early explorations focused on natural inhibitors like antistasin (isolated from leeches in 1987) and tick anticoagulant peptide (TAP) (1990), which demonstrated high potency (Ki ~0.6 nM) and validated FXa as a druggable target [6]. However, their peptide nature limited therapeutic utility. The 1990s witnessed the first synthetic FXa inhibitors (e.g., DX-9065a), but poor oral bioavailability (<5%) hindered clinical translation [6]. This era culminated in the 2008 approval of rivaroxaban, the first oral direct FXa inhibitor, which leveraged optimized oxazolidinone scaffolds to achieve bioavailability >60% [6]. BMS-344577 emerged from this trajectory as a preclinical candidate addressing metabolic stability challenges in early aroylguanidine-based FXa inhibitors.
Aroylguanidines constitute a distinct class of small molecules characterized by an N,N′-disubstituted guanidine core linked to an aromatic carbonyl group. This scaffold confers high affinity for the FXa active site through:
Initial aroylguanidine-based lactams, exemplified by compound 22 (FXa IC₅₀ = 4 nM), demonstrated potent anticoagulation but suffered from potent CYP3A4 inhibition (IC₅₀ = 0.3 µM), precluding clinical development [1]. X-ray crystallography revealed the 6-position of the nicotinoyl group was solvent-exposed, suggesting it could be modified to attenuate CYP interactions without compromising FXa binding [1] [2]. This insight directed medicinal chemistry efforts toward 6-substituted nicotinoyl guanidines, ultimately yielding BMS-344577.
BMS-344577 (compound 36) epitomizes rational structure-based optimization to overcome off-target liabilities while retaining target potency. As a 6-(dimethylcarbamoyl)nicotinoyl guanidine derivative, it achieved:
Its discovery underscored the feasibility of modifying solvent-exposed regions of ligands to fine-tune metabolic stability—a strategy now widely adopted in protease inhibitor design. Although BMS-344577 did not advance to clinical trials, it served as a critical proof-of-concept for optimizing aroylguanidine pharmacophores, informing subsequent FXa inhibitor development [9].
Table 1: Key Properties of BMS-344577 [1] [9]
Property | Value |
---|---|
IUPAC Name | 6-(Dimethylcarbamoyl)-N-[(2S)-1-[(4-methoxyphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]pyridine-3-carboxamide |
CAS Number | 288079-93-6 |
Molecular Formula | C₂₅H₂₆N₆O₅S |
Molecular Weight | 522.58 g/mol |
FXa IC₅₀ | 9 nM |
Mechanism | Reversible, competitive FXa inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7